3-Cyclohexen-1-amine,1-methyl-(9CI)

Description

Nomenclature and Structural Context within Cycloalkenyl Amines

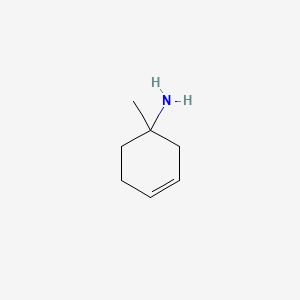

3-Cyclohexen-1-amine, 1-methyl-(9CI) is an organic compound belonging to the family of cycloalkenyl amines. Its structure features a six-membered carbon ring containing a double bond (a cyclohexene (B86901) ring), with an amine group (-NH₂) and a methyl group (-CH₃) attached to the same carbon atom (C1).

The nomenclature "3-Cyclohexen-1-amine, 1-methyl-" systematically describes this structure. "Cyclohexen" indicates the six-carbon ring with one double bond. The "3-" prefix specifies the location of this double bond starting from the third carbon relative to the principal functional group. The "-1-amine" suffix identifies the primary amine group as the principal functional group, located at the first carbon. Finally, "1-methyl-" denotes a methyl group also attached to the first carbon. The "(9CI)" designation specifies that the name conforms to the rules of the 9th Collective Index of the Chemical Abstracts Service (CAS), a systematic nomenclature standard that began in 1972. chemspider.comepa.gov The IUPAC preferred name for this compound is 1-methylcyclohex-3-en-1-amine. nih.gov

This compound is a tertiary allylic amine, meaning the nitrogen is attached to a carbon atom that is adjacent to a carbon-carbon double bond. This structural arrangement imparts specific reactivity to the molecule.

Compound Identification Data

| Identifier | Value |

|---|---|

| Systematic Name | 3-Cyclohexen-1-amine, 1-methyl-(9CI) chemspider.com |

| IUPAC Name | 1-methylcyclohex-3-en-1-amine nih.gov |

| CAS Registry Number | 22209-23-0 chemspider.com |

| Molecular Formula | C₇H₁₃N nih.gov |

| Molecular Weight | 111.18 g/mol nih.gov |

| InChI Key | NVKYTEFUHURNDB-UHFFFAOYSA-N chemspider.comnih.gov |

Significance of Cyclic Amines as Building Blocks in Organic Synthesis

Cyclic amines, including cycloalkenyl and cycloalkyl amines, are crucial building blocks in the field of organic synthesis. rsc.orgiqvia.com Their importance stems from the prevalence of the cyclic amine motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Basic amine substituents are frequently incorporated into drug designs to improve pharmacokinetic properties. nih.gov

The utility of these compounds is rooted in their chemical reactivity. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, allowing it to participate in a wide range of chemical reactions. libretexts.org These reactions include N-alkylation, acylation, and condensation with carbonyl compounds, which are fundamental transformations for constructing more complex molecular architectures. libretexts.orgyoutube.com

For instance, the amine group can be transformed into amides, sulfonamides, and other functional groups, enabling the synthesis of diverse compound libraries for drug discovery. libretexts.org Furthermore, the cyclic scaffold provides a rigid conformational framework, which is often essential for achieving specific biological activities by ensuring a precise three-dimensional orientation of functional groups. The presence of other functionalities, such as the double bond in 3-cyclohexen-1-amine, 1-methyl-, offers additional sites for chemical modification, further enhancing its versatility as a synthetic intermediate.

Overview of Current Research Trajectories for 3-Cyclohexen-1-amine, 1-methyl-(9CI)

While specific, dedicated research on 3-Cyclohexen-1-amine, 1-methyl-(9CI) is not extensively documented in publicly available literature, its research trajectories can be inferred from its structural class and the existence of patents associated with its chemical structure. nih.gov The presence of patents suggests potential utility in proprietary chemical processes or as an intermediate in the synthesis of commercially valuable target molecules.

Research on structurally similar compounds provides insight into potential applications. For example, related cycloalkenyl amines like 2-(1-Cyclohexenyl)ethylamine serve as substrates in preparative reactions, such as allylic hydroxylation, and are used to create materials for optoelectronic devices. sigmaaldrich.com This points to a possible research avenue for 1-methyl-3-cyclohexen-1-amine in materials science.

Furthermore, the synthesis of chiral amines with multiple stereocenters is a significant area of current research, often employing enzymatic methods. researchgate.net The structure of 1-methyl-3-cyclohexen-1-amine contains a chiral center at the C1 position, making it a potential substrate or target for asymmetric synthesis. The development of stereoselective routes to this and related compounds could be a valuable research goal for applications in medicinal chemistry, where specific stereoisomers of a drug are often required. The combination of its cyclic nature, chirality, and reactive functional groups makes it a candidate for use in the synthesis of complex, biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKYTEFUHURNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexen 1 Amine, 1 Methyl 9ci

Strategies for C-N Bond Formation in Unsaturated Cyclic Systems

The introduction of a nitrogen-containing functional group onto a cyclohexene (B86901) framework is a key challenge in the synthesis of 3-Cyclohexen-1-amine, 1-methyl-. Several strategies have been developed to achieve this transformation efficiently.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com In the context of synthesizing 3-Cyclohexen-1-amine, 1-methyl-, the corresponding ketone, 1-methyl-3-cyclohexen-1-one, serves as a logical precursor.

The reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine. youtube.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com

A general scheme for this pathway is as follows:

1-methyl-3-cyclohexen-1-one + NH3 → [Imine/Enamine Intermediate] --(Reducing Agent)--> 3-Cyclohexen-1-amine, 1-methyl-

Biocatalytic approaches using amine transaminases (ATAs) also offer a promising route for the reductive amination of cyclic ketones. researchgate.net These enzymes can catalyze the asymmetric synthesis of chiral amines, providing a direct route to enantiomerically enriched products. researchgate.net

Nucleophilic Addition to Cyclohexene Derivatives

The reactivity of epoxides and carbonyl groups within cyclohexene derivatives provides another avenue for C-N bond formation.

The ring-opening of 1-methyl-3-cyclohexene oxide, formed from the epoxidation of 1-methylcyclohexene vaia.com, with an amine nucleophile is a viable strategy. The reaction of epoxides with amines, such as methylamine, typically results in the formation of amino alcohols. pearson.com Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide. youtube.comnih.gov

For example, the reaction of 1-methylcyclohexene oxide with an amine can lead to the formation of a precursor that can be further transformed into the target amine.

Amination of Unsaturated Cyclohexyl Precursors

Direct amination of unsaturated cyclohexyl precursors represents a more direct approach to C-N bond formation. This can involve the reaction of a suitable cyclohexene derivative, such as 3-bromo-1-methylcyclohexene, with an amine. The reaction may proceed through an allylic carbocation intermediate, which can then be trapped by the amine nucleophile. pearson.com

Additionally, hydroamination reactions, where an amine is added across a double bond, can be catalyzed by various metals. acs.org While direct hydroamination of 1-methyl-3-cyclohexene would lead to a different regioisomer, functionalization of the double bond followed by amination is a potential strategy.

Stereoselective Synthesis Approaches to Enantiopure 3-Cyclohexen-1-amine, 1-methyl-(9CI)

The synthesis of enantiomerically pure 3-Cyclohexen-1-amine, 1-methyl- is of significant interest for applications in pharmaceuticals and other bioactive molecules. wikipedia.org This requires the use of stereoselective synthetic methods.

Asymmetric Catalysis in Cyclohexene Functionalization

Asymmetric catalysis offers an efficient way to introduce chirality. Chiral lithium amides have emerged as powerful reagents for the enantioselective deprotonation of cyclic ketones and the rearrangement of epoxides. rsc.orgpsu.eduusask.ca

In the context of synthesizing the target molecule, a chiral lithium amide could be used to desymmetrize a prochiral cyclohexene derivative. psu.edu For instance, the enantioselective rearrangement of a meso-cyclohexene oxide mediated by a chiral lithium amide can produce chiral allylic alcohols, which can then be converted to the desired amine. rsc.org The choice of the chiral amide is crucial for achieving high enantioselectivity.

| Chiral Lithium Amide Application | Potential Intermediate | Key Transformation |

| Enantioselective deprotonation | Chiral silyl (B83357) enol ether | Desymmetrization of a prochiral ketone |

| Enantioselective epoxide rearrangement | Chiral allylic alcohol | Kinetic resolution of a racemic epoxide |

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed.

A common strategy involves attaching a chiral auxiliary to a precursor molecule, performing the key bond-forming reaction, and then cleaving the auxiliary. For example, a chiral auxiliary could be attached to a carboxylic acid derivative of the cyclohexene ring, followed by a Curtius or Hofmann rearrangement to install the amine group with stereocontrol.

Several types of chiral auxiliaries are available, including those based on pseudoephedrine and Evans oxazolidinones. wikipedia.orgnih.gov Cyclohexyl-based chiral auxiliaries have also proven effective in controlling stereoselectivity in various reactions. sigmaaldrich.com

| Chiral Auxiliary Type | Example | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions |

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine nih.gov | Asymmetric alkylation |

| Sultams | Oppolzer's Sultam | Asymmetric conjugate additions |

Diastereoselective Synthetic Routes

The creation of specific stereoisomers of 3-Cyclohexen-1-amine, 1-methyl- is a significant challenge in organic synthesis. Diastereoselective strategies are crucial for controlling the three-dimensional arrangement of atoms, which can profoundly influence the biological activity and physical properties of the molecule.

One prominent approach to achieving diastereoselectivity in the synthesis of substituted cyclohexene derivatives involves cascade reactions. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which are precursors to cyclohexenylamines. beilstein-journals.org This method, utilizing a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic medium, can lead to products with excellent diastereoselectivity. beilstein-journals.org The choice of base and solvent system is critical in directing the stereochemical outcome. While bases like potassium hydroxide (B78521) in toluene (B28343) can afford high diastereoselectivity, the use of other bases such as cesium carbonate or sodium hydroxide may influence the reaction's success. beilstein-journals.org

Furthermore, organocatalysis presents a powerful tool for the asymmetric synthesis of cyclohexene derivatives. plos.org Chiral organocatalysts, such as those derived from BINOL, can facilitate highly enantioselective and diastereoselective transformations. organic-chemistry.org These catalysts can activate substrates and control the facial selectivity of bond formation, leading to the desired diastereomer. For example, the organocatalyzed asymmetric reaction of α,β-unsaturated aldehydes can provide stereocontrolled access to the cyclohexadienal backbone, a related structural motif. plos.org

Another strategy involves leveraging sigmatropic rearrangements. The oxy-Cope rearrangement, for example, has been shown to be a diastereospecific reaction in the synthesis of cyclohexenone acids, which can be further functionalized to the target amine. acs.org The stereochemistry of the starting materials directly dictates the stereochemistry of the product in such rearrangements. acs.org

The following table summarizes key aspects of diastereoselective routes relevant to the synthesis of substituted cyclohexene cores.

| Method | Key Reagents/Catalysts | Key Features | Reported Diastereoselectivity |

| Cascade Double Michael Addition | Arylidenemalonates, Curcumins, aq. KOH, TBAB | Biphasic medium, room temperature. | Excellent in most cases. beilstein-journals.org |

| Organocatalysis | Chiral organocatalysts (e.g., Jørgensen-Hayashi catalyst) | Asymmetric cycloaddition reactions. | Good to excellent. plos.org |

| Sigmatropic Rearrangement | Phenylpyruvic acid, aromatic enones, NaOH | Oxy-Cope rearrangement dictates stereospecificity. | High diastereospecificity. acs.org |

Process Optimization for High Yield and Purity in 3-Cyclohexen-1-amine, 1-methyl-(9CI) Synthesis

Achieving high yield and purity is a primary goal in the synthesis of 3-Cyclohexen-1-amine, 1-methyl-. Process optimization involves a systematic investigation of reaction parameters to maximize product formation and minimize impurities.

A critical parameter is the choice of catalyst and its loading. For instance, in reactions involving palladium catalysis for the formation of related cyclohexenone structures, the specific ligand and palladium source can significantly impact efficiency. organic-chemistry.org Similarly, in organocatalytic reactions, the catalyst loading, typically between 2-20 mol%, needs to be optimized to balance reaction rate and cost. organic-chemistry.org

Reaction conditions such as temperature, solvent, and reaction time are also pivotal. In the cascade double Michael addition, performing the reaction at room temperature was found to be effective. beilstein-journals.org In other syntheses, such as those involving microwave irradiation, precise control of temperature and reaction time is crucial for maximizing yield and preventing side product formation. acs.org For example, heating a reaction to 135 °C for 30 minutes in a microwave reactor was found to be optimal for a specific cyclohexenone acid synthesis. acs.org

Purification methods are the final step in ensuring high purity. Flash chromatography on silica (B1680970) gel is a commonly employed technique to separate the desired product from unreacted starting materials and side products. nih.gov The choice of eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), is critical for achieving good separation. nih.gov

The table below outlines key parameters and their effects on yield and purity in the synthesis of related cyclohexene structures.

| Parameter | Influence on Yield and Purity | Example |

| Catalyst System | Choice of catalyst and loading affects reaction rate and selectivity. | Optimization of a chiral Brønsted acid catalyst loading to 2-20 mol% in a Morita-Baylis-Hillman reaction. organic-chemistry.org |

| Temperature | Affects reaction rate and can influence the formation of byproducts. | Microwave heating at 135 °C for 30 minutes for optimal yield in a cyclohexenone acid synthesis. acs.org |

| Solvent | Can significantly impact reaction rate, yield, and sometimes stereoselectivity. | Using water as a solvent increased the yield of a cyclohexenone acid to 96%. acs.org |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can lead to decomposition or side reactions. | A reaction time of 24 hours at 50 °C was used for a scale-up experiment. nih.gov |

| Purification | Crucial for isolating the target compound in high purity. | Flash chromatography with a petroleum ether/ethyl acetate eluent system. nih.gov |

Green Chemistry Principles in the Synthesis of 3-Cyclohexen-1-amine, 1-methyl-(9CI)

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of 3-Cyclohexen-1-amine, 1-methyl-, several strategies can be employed to make the process more sustainable.

One key principle is the use of catalytic reagents over stoichiometric ones. Catalytic methods, such as those employing organocatalysts or transition metals, reduce waste by using small amounts of a substance to facilitate a large number of transformations. beilstein-journals.orgplos.orgorganic-chemistry.org This is in contrast to stoichiometric reagents which are consumed in the reaction and generate significant waste.

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org Research has shown that some reactions for synthesizing cyclohexenone precursors can be effectively carried out in water, sometimes with improved yields. acs.org Other green solvent alternatives include ionic liquids and supercritical carbon dioxide, which can offer advantages in terms of recyclability and reduced volatility. digitallibrary.co.in

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, are highly atom-economical. beilstein-journals.org This approach reduces solvent usage, energy consumption, and waste generation.

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave heating, further contributes to the greenness of a synthesis. acs.org Microwave-assisted synthesis can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. acs.org

The following table highlights the application of green chemistry principles in the synthesis of related cyclohexene compounds.

| Green Chemistry Principle | Application in Synthesis | Example |

| Catalysis | Use of organocatalysts or transition metal catalysts to reduce waste. | Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO. organic-chemistry.org |

| Benign Solvents | Employing water or other environmentally friendly solvents. | Synthesis of cyclohexenone acids in water, leading to a 96% yield. acs.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Cascade inter–intramolecular double Michael addition for the synthesis of highly functionalized cyclohexanones. beilstein-journals.org |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce energy consumption and reaction times. | Microwave-assisted synthesis of cyclohexenone acids at 135 °C for 30 minutes. acs.org |

Mechanistic Investigations and Reactivity Profiles of 3 Cyclohexen 1 Amine, 1 Methyl 9ci

Reactions at the Amine Functionality

The key to the reactivity of the amine group in 3-Cyclohexen-1-amine, 1-methyl- is the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.

Alkylation and Acylation Reactions

Alkylation: As a tertiary amine, 3-Cyclohexen-1-amine, 1-methyl- is expected to react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, proceeds via a standard SN2 mechanism where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The resulting quaternary ammonium salt would feature a positively charged nitrogen atom, fundamentally altering the chemical properties of the molecule. Unlike primary or secondary amines, further alkylation is not possible.

Acylation: Acylation reactions, such as those with acyl chlorides or acid anhydrides, are generally not reactive towards tertiary amines like 3-Cyclohexen-1-amine, 1-methyl-. This is because these reactions typically require the removal of a proton from the nitrogen atom after the initial nucleophilic attack to form a stable neutral amide. Since a tertiary amine lacks a proton on the nitrogen atom, the intermediate acylaminium ion cannot be deprotonated to a stable product and will readily revert to the starting materials.

Formation of Amine Salts and Coordination Complexes

Amine Salt Formation: The basic nature of the tertiary amine allows it to readily react with both inorganic and organic acids to form the corresponding ammonium salts. For instance, treatment with a hydrohalic acid like hydrogen chloride (HCl) would protonate the nitrogen atom, yielding 1-methylcyclohex-3-en-1-ammonium chloride. This reaction is a simple acid-base neutralization and is typically rapid and exothermic. The formation of these salts significantly increases the water solubility of the amine.

Coordination Complexes: The nitrogen lone pair allows 3-Cyclohexen-1-amine, 1-methyl- to act as a monodentate ligand in coordination chemistry. It can donate its electron pair to a vacant orbital of a metal ion to form a coordination complex. The stability and nature of such complexes would depend on various factors, including the nature of the metal ion (e.g., transition metals like copper, nickel, or platinum), the solvent, and the presence of other competing ligands. While specific complexes of this ligand are not widely reported, its behavior can be extrapolated from the vast chemistry of other tertiary amine ligands.

Catalytic Activity as a Ligand or Organocatalyst

While direct evidence of the catalytic use of 3-Cyclohexen-1-amine, 1-methyl- is not prominent in the literature, its structure suggests potential applications in organocatalysis, particularly if prepared in an enantiomerically pure form. Chiral amines are foundational in asymmetric catalysis. nih.gov

Potential as an Organocatalyst: Chiral secondary amines, such as derivatives of proline, are well-known to catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govrsc.org Although 3-Cyclohexen-1-amine, 1-methyl- is a tertiary amine and cannot form enamines or iminium ions directly in the same manner, its basicity could be exploited. Bifunctional catalysts that contain a Brønsted basic site (like an amine) and a hydrogen-bond donor group are highly effective in a range of reactions, including nitro-Mannich reactions. acs.org If appropriately functionalized, this amine could serve as a chiral base or as a component in a more complex bifunctional catalyst system. For example, it could catalyze Michael additions by activating the substrate through deprotonation or hydrogen bonding interactions. researchgate.net

Reactions at the Cyclohexene (B86901) Double Bond

The trisubstituted double bond in the cyclohexene ring is a site of unsaturation, making it susceptible to a variety of addition reactions.

Hydrogenation and Selective Reductions

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The reaction is generally exothermic, and the product would be 1-methylcyclohexylamine.

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogens are then added across the double bond, typically from the same face, resulting in a syn-addition. youtube.com This process is highly efficient for converting alkenes to alkanes. Given the stability of the amine group under these conditions, this method would be a straightforward way to selectively reduce the double bond.

| Reactant | Reagents | Product | Reaction Type |

| 3-Cyclohexen-1-amine, 1-methyl- | H₂, Pd/C | 1-Methylcyclohexylamine | Catalytic Hydrogenation |

Electrophilic Additions (e.g., hydrohalogenation, hydration)

The double bond of 3-Cyclohexen-1-amine, 1-methyl- is expected to undergo electrophilic addition reactions characteristic of alkenes. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophile) attaches to the carbon with more alkyl substituents. masterorganicchemistry.comyoutube.com This rule is explained by the formation of the most stable carbocation intermediate.

Hydrohalogenation: The reaction with a hydrogen halide, such as HBr, would proceed in two steps. pressbooks.pub First, the electrophilic proton from HBr is attacked by the π-electrons of the double bond. This can lead to two possible carbocations. Protonation at C-4 would yield a more stable tertiary carbocation at C-3, while protonation at C-3 would result in a less stable secondary carbocation at C-4. The reaction will preferentially proceed through the more stable tertiary carbocation. In the second step, the bromide anion (Br⁻) acts as a nucleophile and attacks the tertiary carbocation to form the final product. pressbooks.pubyoutube.comyoutube.com

It is important to note that under the acidic conditions of hydrohalogenation, the amine functionality would likely be protonated to form an ammonium salt. This positively charged group could exert an electron-withdrawing inductive effect, potentially influencing the reaction rate, but the regiochemical outcome is still expected to follow the principle of forming the most stable carbocation intermediate.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. ucla.edu Similar to hydrohalogenation, the reaction is initiated by the protonation of the alkene to form the most stable carbocation. youtube.comdoubtnut.com A water molecule then acts as a nucleophile, attacking the carbocation. studysoup.com Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the alcohol. For 3-Cyclohexen-1-amine, 1-methyl-, this would result in the formation of a hydroxyl group at the C-3 position, leading to 3-hydroxy-1-methylcyclohexylamine.

| Reaction | Reagent | Major Product | Minor Product | Mechanistic Principle |

| Hydrohalogenation | HBr | 3-Bromo-1-methylcyclohexylamine | 4-Bromo-1-methylcyclohexylamine | Markovnikov's Rule pressbooks.pub |

| Hydration | H₂O, H⁺ | 3-Hydroxy-1-methylcyclohexylamine | 4-Hydroxy-1-methylcyclohexylamine | Markovnikov's Rule ucla.edustudysoup.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The reactivity of 3-Cyclohexen-1-amine, 1-methyl- in cycloaddition reactions, particularly the Diels-Alder reaction, is a subject of significant interest due to the compound's structural features. As a substituted cyclohexene, it can potentially act as a dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org The stereochemical and regiochemical outcomes of these reactions are highly predictable, making them valuable for creating complex molecular architectures. wikipedia.org

The presence of the amine and methyl groups on the C1-position of the cyclohexene ring in 3-Cyclohexen-1-amine, 1-methyl- influences its reactivity as a dienophile. The electron-donating nature of the alkyl and amino groups can affect the energy of the frontier molecular orbitals (HOMO and LUMO) of the alkene, which in turn governs the reaction rate and selectivity. khanacademy.org In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups to lower its LUMO energy for better interaction with the diene's HOMO. khanacademy.orgyoutube.com Conversely, in an inverse-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Given the electron-donating substituents of 3-Cyclohexen-1-amine, 1-methyl-, its participation in inverse-demand Diels-Alder reactions could be envisaged.

Detailed mechanistic studies often involve computational analysis to model the transition states and predict the stereochemical outcomes. For instance, the reaction can proceed through either an endo or exo transition state, leading to different stereoisomers. libretexts.org The endo product is often the kinetically favored product due to secondary orbital interactions. libretexts.org

While specific experimental data on the Diels-Alder reactions of 3-Cyclohexen-1-amine, 1-methyl- is not extensively documented in publicly available literature, the general principles of cycloaddition reactions provide a framework for predicting its behavior. The reaction of analogous cyclic alkenes has been widely studied, providing a basis for understanding the potential reactivity of this specific compound. libretexts.org

Stereochemical Outcomes of Reactions Involving 3-Cyclohexen-1-amine, 1-methyl-(9CI)

The stereochemistry of 3-Cyclohexen-1-amine, 1-methyl- is defined by the chiral center at the C1 position. Reactions involving this compound can therefore lead to products with specific stereochemical configurations, and the study of these outcomes is crucial for applications in asymmetric synthesis.

Enantioselectivity and Diastereoselectivity Studies

Enantioselectivity and diastereoselectivity are key considerations in reactions involving chiral molecules like 3-Cyclohexen-1-amine, 1-methyl-. Biocatalysis, for example, has emerged as a powerful tool for the stereoselective synthesis of chiral amines. researchgate.net Studies on related compounds have demonstrated that enzymes like amine transaminases (ATAs) can be used for the synthesis of optically pure amino-methylcyclohexane derivatives. researchgate.net For instance, the synthesis of (1R,3R)-1-amino-3-methylcyclohexane has been achieved with high diastereomeric excess using a cascade reaction involving an enoate reductase and an amine transaminase. researchgate.net This suggests that enzymatic methods could be employed to resolve racemic mixtures of 3-Cyclohexen-1-amine, 1-methyl- or to synthesize specific stereoisomers.

The diastereoselectivity of reactions can be influenced by the existing stereocenter in the molecule, which can direct the approach of reagents to one face of the molecule over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

Below is a table summarizing representative data on the stereoselective synthesis of a related compound, highlighting the potential for achieving high stereochemical control in reactions involving such scaffolds. researchgate.net

| Enzyme System | Substrate | Product | Diastereomeric Excess (de) |

| ERED YqjM Cys26Asp/Ile69Thr & ATA-VibFlu Leu56Ile | 3-Methylcyclohex-2-enone | (1R,3R)-1-Amino-3-methylcyclohexane | 97% |

Elucidation of Chiral Induction Mechanisms

The mechanism of chiral induction in reactions involving 3-Cyclohexen-1-amine, 1-methyl- would depend on the nature of the reaction. In catalytic asymmetric reactions, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The catalyst can interact with the substrate through non-covalent interactions, such as hydrogen bonding or steric hindrance, to control the stereochemical outcome.

In substrate-controlled reactions, the existing chiral center at C1 of 3-Cyclohexen-1-amine, 1-methyl- dictates the stereochemical course of the reaction. For example, in an electrophilic addition to the double bond, the electrophile may preferentially attack from the less sterically hindered face of the molecule, as determined by the orientation of the methyl and amino groups. The conformation of the cyclohexene ring also plays a crucial role in determining the facial bias.

Understanding these mechanisms often requires a combination of experimental studies, including the synthesis and analysis of different stereoisomers, and computational modeling to visualize the transition states and intermediate structures.

Kinetic and Thermodynamic Analyses of Key Transformations

Kinetic and thermodynamic analyses provide quantitative insights into the feasibility and rate of chemical reactions. For transformations involving 3-Cyclohexen-1-amine, 1-methyl-, these analyses would be essential for optimizing reaction conditions and understanding the underlying reaction mechanisms.

The kinetics of a reaction, which describes the reaction rate and its dependence on various factors such as concentration and temperature, can be studied using techniques like spectroscopy to monitor the change in concentration of reactants and products over time. The data obtained can be used to determine the rate law and the activation energy of the reaction.

Thermodynamic analysis focuses on the energy changes that occur during a reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction, while the enthalpy change (ΔH) indicates whether the reaction is exothermic or endothermic, and the entropy change (ΔS) reflects the change in disorder. For a Diels-Alder reaction, the reaction is typically favored at lower temperatures due to a negative enthalpy and a negative entropy of reaction. wikipedia.org At higher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant. wikipedia.org

Below is a hypothetical data table illustrating the type of information that would be sought in a kinetic and thermodynamic analysis of a reaction involving 3-Cyclohexen-1-amine, 1-methyl-.

| Reaction Parameter | Value |

| Rate Constant (k) | To be determined experimentally |

| Activation Energy (Ea) | To be determined experimentally |

| Enthalpy of Reaction (ΔH°) | To be determined experimentally or computationally |

| Entropy of Reaction (ΔS°) | To be determined experimentally or computationally |

| Gibbs Free Energy of Reaction (ΔG°) | To be determined experimentally or computationally |

This table is illustrative as specific experimental values for 3-Cyclohexen-1-amine, 1-methyl- were not found in the searched literature.

Design, Synthesis, and Characterization of Derivatives and Analogs of 3 Cyclohexen 1 Amine, 1 Methyl 9ci

Structural Modifications of the Cyclohexene (B86901) Ring System

Introduction of Additional Substituents

The introduction of new functional groups onto the cyclohexene ring is a primary strategy for creating derivatives. These substitutions can occur at various positions, leading to a diverse set of compounds. A common approach involves the allylic bromination of a cyclohexene precursor, for instance, using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, typically introduces a bromine atom at the allylic position, which can then be displaced by other nucleophiles to install a variety of substituents wikipedia.org.

Furthermore, derivatives with substituents at other positions of the cyclohexene ring have been reported. For example, related structures such as 1-methyl-4-isopropyl-3-cyclohexen-1-ol and 1-methyl-3-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde highlight the feasibility of incorporating alkyl and functionalized alkyl groups onto the ring system nist.govepa.gov. These substituted cyclohexene systems are often synthesized through multi-step sequences, potentially involving Diels-Alder reactions or other cycloadditions to construct the initial ring with the desired substitution pattern.

Table 1: Examples of Substituted Cyclohexene Derivatives

| Compound Name | Additional Substituent(s) | Position of Substituent(s) |

| 1-Methyl-4-isopropyl-3-cyclohexen-1-ol | Isopropyl | 4 |

| 1-Methyl-3-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde | 4-methyl-3-pentenyl | 3 |

Formation of Fused or Bridged Ring Systems

Creating more complex, three-dimensional structures from the monocyclic 1-methyl-3-cyclohexen-1-amine scaffold involves the formation of fused or bridged ring systems. These transformations result in rigid molecules with well-defined geometries.

Intramolecular cycloaddition reactions are a powerful tool for this purpose. For instance, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been successfully employed to generate bridged polycyclic systems. Research has shown that methyl-substituted substrates can yield bridged bicyclo[4.2.2] ring systems in good yields nih.gov. Another effective strategy is the intramolecular Michael-type reaction of in-situ generated vinylnitroso compounds. This methodology has been used to prepare a variety of bridged carbobicyclic compounds, including [3.2.1], [2.2.2], and [2.2.1] systems, as well as fused ring structures nih.gov.

Photochemical methods also offer a route to complex bicyclic structures. The conversion of bicyclo[1.1.1]pentan-1-amine to polysubstituted bicyclo[3.1.1]heptan-1-amines through imine photochemistry demonstrates a novel approach to expanding a small bridged system into a larger, more complex one chemrxiv.org. These methods underscore the potential for transforming simple cyclohexenylamines into intricate polycyclic frameworks.

Table 2: Synthetic Approaches to Fused and Bridged Ring Systems

| Reaction Type | Resulting Ring System | Key Features | Reference |

| Rhodium-catalyzed (3+2) cycloaddition | Bicyclo[4.2.2] | Efficient formation of medium-sized bridged rings. | nih.gov |

| Intramolecular Michael reaction | Bicyclo[3.2.1], Bicyclo[2.2.2], Bicyclo[2.2.1], Fused [5.5] | Utilizes in-situ generated vinylnitroso compounds. | nih.gov |

| Imine photochemistry | Bicyclo[3.1.1] | Converts smaller bicyclic amines to larger ones. | chemrxiv.org |

Modifications of the Amine Functionality

The primary amine group of 1-methyl-3-cyclohexen-1-amine is a key site for chemical modification, allowing for the synthesis of a wide range of N-functionalized derivatives.

N-Substitution Reactions

N-substitution, or N-alkylation, involves the replacement of one or both hydrogen atoms on the amine nitrogen with alkyl or other organic groups. Direct alkylation with alkyl halides is a fundamental method, though it can sometimes be challenging to control, potentially leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts wikipedia.orgmasterorganicchemistry.com.

More selective and efficient methods have been developed. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes transition metal catalysts, such as ruthenium or iridium complexes, to facilitate the N-alkylation of amines using alcohols as the alkylating agents. This process is highly atom-economical, producing water as the only byproduct organic-chemistry.orgunica.it. Another rapid and high-yield method for N-monoalkylation involves the protection of the amine as an N-trifluoroacetyl derivative, followed by alkylation with an alkyl iodide under basic conditions rsc.org.

Table 3: Methods for N-Substitution of Amines

| Method | Alkylating Agent | Catalyst/Reagent | Key Advantages | Reference |

| Direct Alkylation | Alkyl Halides | None (or base) | Simple procedure. | wikipedia.org, masterorganicchemistry.com |

| Borrowing Hydrogen | Alcohols | Ru or Ir complexes | Atom-economical, uses readily available alcohols. | organic-chemistry.org, unica.it |

| Trifluoroacetyl Protection | Alkyl Iodides | Base | Rapid, high-yield monomethylation. | rsc.org |

Formation of Amides, Carbamates, and Ureas

The primary amine of 1-methyl-3-cyclohexen-1-amine can be readily converted into amides, carbamates, and ureas, which are important functional groups in medicinal chemistry and materials science.

Amides are typically synthesized by reacting the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This is a robust and widely used transformation.

Carbamates are often formed by reacting the amine with chloroformates or by using other reagents like phosgene (B1210022) followed by an alcohol. They can also serve as protecting groups for the amine functionality during other synthetic transformations.

Ureas can be synthesized from the amine in several ways. A direct conversion of carbamates to ureas has been reported using aluminum amide complexes. This method allows for the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected primary or secondary amines by reacting them with another amine in the presence of trimethylaluminum (B3029685) organic-chemistry.org. Another route involves the reaction of the amine with an isocyanate. Furthermore, the chemistry of cyanamide (B42294) allows for its reaction with amines to form guanidines, which are structurally related to ureas wikipedia.org.

Synthesis of Isomeric Cyclohexen-amines

The synthesis of isomers of 1-methyl-3-cyclohexen-1-amine, where the positions of the methyl group, the amine, and the double bond are varied, provides access to a broader range of chemical structures. The synthesis of these isomers often relies on the preparation of corresponding isomeric cyclohexenone precursors, which are then converted to the amine, typically via reductive amination.

For example, 3-methyl-3-cyclohexen-1-one is a known isomer of the ketone precursor to the title compound nist.gov. Reductive amination of this ketone would yield 3-methyl-3-cyclohexen-1-amine, an isomer of the target molecule. Various synthetic methods exist for preparing substituted cyclohexenones, providing pathways to a range of isomeric amine products organic-chemistry.orgacs.org.

Furthermore, catalytic isomerization processes can be employed to convert one isomer into another. A patented process describes the use of a cobalt-based catalyst in the presence of hydrogen to isomerize hydrogenated aromatic amines to their more thermodynamically stable forms google.com. While focused on saturated cyclohexylamines, the principle of using a catalyst to equilibrate a mixture of isomers could potentially be applied to cyclohexenamine systems to enrich a desired isomer.

Structure-Reactivity Relationships in 3-Cyclohexen-1-amine, 1-methyl-(9CI) Analogs

The reactivity of analogs of 3-Cyclohexen-1-amine, 1-methyl-(9CI) is intricately linked to the electronic and steric properties of substituents on both the cyclohexene ring and the amine functionality. These structural modifications can profoundly influence the course and outcome of chemical reactions, including cycloadditions, enzymatic transformations, and functional group interconversions.

Electronic Effects:

The electron-donating or electron-withdrawing nature of substituents on the cyclohexene ring plays a crucial role in reactions such as the Diels-Alder reaction. In a normal electron-demand Diels-Alder reaction, the presence of electron-donating groups (EDGs) on the diene (in this case, a substituted cyclohexadiene precursor to the amine) enhances the reaction rate by raising the energy of the highest occupied molecular orbital (HOMO). masterorganicchemistry.comijcrcps.com Conversely, electron-withdrawing groups (EWGs) on the dienophile accelerate the reaction. masterorganicchemistry.comijcrcps.com For instance, the amine group itself, being an EDG, would activate the double bond of the cyclohexene ring towards electrophilic attack.

Steric Effects:

Steric hindrance arising from bulky substituents can significantly impact the regioselectivity and stereoselectivity of reactions. For example, in the enzymatic synthesis of chiral amines, the size and position of substituents can dictate the ability of the substrate to fit into the active site of the enzyme, thereby influencing the enantioselectivity of the transformation. researchgate.net A study on the enzymatic cascade reaction to produce (1R,3R)-1-amino-3-methylcyclohexane highlighted that different enzyme variants were required to achieve high diastereoselectivity, underscoring the sensitivity of the biocatalyst to the substrate's structure. researchgate.net

The following table summarizes the observed influence of substituents on the reactivity of 3-cyclohexen-1-amine analogs based on available research findings.

| Analog/Derivative | Reaction Type | Substituent Effects on Reactivity | Research Findings |

| Substituted Cyclohexenes | Diels-Alder Reaction | The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction. masterorganicchemistry.comijcrcps.com Bulky substituents on the diene or dienophile can decrease the reaction rate. wikipedia.org | The regioselectivity often follows the "ortho-para" rule, and the stereoselectivity favors the endo product. wikipedia.org |

| 3-Methylcyclohex-2-enone | Enzymatic Amination | The (S)-selectivity of wildtype enoate reductases (EREDs) and modest enantioselectivity of amine transaminases (ATAs) necessitated the use of engineered enzyme variants to achieve high diastereomeric excess for the corresponding saturated amine. researchgate.net | Mutant enzymes (ERED YqjM Cys26Asp/Ile69Thr and ATA-VibFlu Leu56Ile) yielded (1R,3R)-1-amino-3-methylcyclohexane with 97% de. researchgate.net |

| Chiral Bicyclic Imines (from hexahydroquinoxalin-2(1H)-one) | Horner-Wadsworth-Emmons Reaction | The stability of the resulting imine was influenced by the nature of the aldehyde reactant. Cyclic aldehydes and benzyl (B1604629) aldehyde favored the formation of the imine product. youtube.com | The reaction showed high selectivity and yield for a broad range of carbonyl substrates. youtube.com |

Interactive Data Table: Substituent Effects on Reactivity

Regioselectivity and Stereoselectivity:

The substitution pattern on the cyclohexene ring is a key determinant of regioselectivity in addition reactions. For example, in electrophilic additions to the double bond, the initial formation of the carbocation intermediate will be directed by the electronic nature of the existing substituents. The 1-methyl and 1-amino groups in the parent compound would stabilize a positive charge at the C1 position.

Stereoselectivity is also highly dependent on the structure of the analog. In Diels-Alder reactions leading to substituted cyclohexenes, the endo rule is often observed, where the substituents of the dienophile are oriented towards the diene in the transition state. wikipedia.org Furthermore, the stereochemistry of the diene itself is transferred to the product. libretexts.org In enzymatic reactions, the inherent chirality of the enzyme's active site imposes a high degree of stereocontrol, often leading to the formation of a single enantiomer or diastereomer. researchgate.net The synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane serves as a prime example of how biocatalysis can be harnessed to control stereochemistry in these systems. researchgate.net

The interplay of these electronic and steric factors provides a framework for predicting and controlling the reactivity of 3-Cyclohexen-1-amine, 1-methyl-(9CI) analogs, enabling the rational design and synthesis of new derivatives with desired chemical properties.

Advanced Spectroscopic and Analytical Methodologies for 3 Cyclohexen 1 Amine, 1 Methyl 9ci and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Cyclohexen-1-amine, 1-methyl-(9CI). Through various NMR experiments, a detailed map of the molecular framework, including proton and carbon environments and their connectivity, can be established.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the amine proton, the olefinic protons, and the aliphatic protons of the cyclohexene (B86901) ring. The olefinic protons would appear in the downfield region (typically 5.0-6.0 ppm). The proton on the carbon bearing the amine group would likely be in the 2.5-3.5 ppm range, while the methyl protons would be the most upfield (around 1.0-1.5 ppm). The remaining aliphatic ring protons would produce complex multiplets in the 1.5-2.5 ppm region.

¹³C NMR: The carbon spectrum would complement the proton data. The olefinic carbons are expected in the 120-140 ppm range. The carbon atom bonded to the nitrogen (C1) would be found around 50-60 ppm, while the quaternary carbon of the methyl group would be in the 20-30 ppm range. The other aliphatic carbons of the ring would appear in the 20-40 ppm region. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Cyclohexen-1-amine, 1-methyl-(9CI)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 1.1 - 1.3 (s, 3H) | 25 - 30 |

| C1-NH₂ | 1.5 - 2.5 (s, 2H) | 50 - 60 |

| C2-H₂ | 1.6 - 2.2 (m, 2H) | 30 - 40 |

| C3-H | 5.5 - 5.8 (m, 1H) | 125 - 130 |

| C4-H | 5.6 - 5.9 (m, 1H) | 127 - 132 |

| C5-H₂ | 1.9 - 2.4 (m, 2H) | 25 - 35 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Cyclohexen-1-amine, 1-methyl-(9CI), COSY would show correlations between the olefinic protons (H3 and H4) and their adjacent aliphatic protons on C2 and C5. It would also map out the coupling network within the aliphatic portion of the cyclohexene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom to which they are attached. sdsu.edu This technique would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the olefinic proton signals would correlate with the olefinic carbon signals, and the methyl protons would correlate with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying connectivity involving quaternary carbons (like C1) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the methyl protons and the C1 carbon, confirming the position of the methyl group. science.gov

Since 3-Cyclohexen-1-amine, 1-methyl-(9CI) is a chiral compound, determining the enantiomeric excess (ee) is often necessary. Chiral NMR spectroscopy provides a powerful method for this analysis. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent. nih.govrsc.org

These agents create a diastereomeric environment for the two enantiomers, resulting in separate, distinguishable signals in the NMR spectrum (often ¹H or ¹⁹F NMR). nih.govacs.org The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess. core.ac.uk For amines, common chiral solvatings agents include (18-crown-6)-2,3,11,12-tetracarboxylic acid and BINOL derivatives. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-Cyclohexen-1-amine, 1-methyl-(9CI), which is C₇H₁₃N. The exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Expected HRMS Data for 3-Cyclohexen-1-amine, 1-methyl-(9CI)

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

The fragmentation pattern in MS provides a fingerprint that helps in structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of the methyl group (a loss of 15 Da) or cleavage of the cyclohexene ring, leading to characteristic fragment ions.

Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for analyzing complex mixtures and isolating the compound of interest.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of 3-Cyclohexen-1-amine, 1-methyl-(9CI), GC-MS is a suitable technique for its analysis. researchgate.netresearchgate.net The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is particularly effective for separating isomers, which might have similar mass spectra but different retention times on the GC column. gcms.cz The mass spectrum of the eluting peak can be used for identification, often by comparison to spectral libraries.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is another powerful technique, especially for analyzing chiral compounds or their derivatives that may not be suitable for GC. osti.gov Chiral LC columns can be used to separate the enantiomers of 3-Cyclohexen-1-amine, 1-methyl-(9CI) before they enter the mass spectrometer. nih.govnih.gov Although enantiomers produce identical mass spectra, their separation in time by the chiral column allows for their individual detection and quantification by the MS detector. acs.org This makes chiral LC-MS a primary method for determining the enantiomeric purity of chiral amines in various samples. bioanalysis-zone.com

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The primary amine (–NH₂) group is expected to show two distinct, medium-intensity bands in the 3400–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N–H stretching vibrations, respectively. An N–H bending (scissoring) vibration should be observable around 1650–1580 cm⁻¹. The C–N stretching vibration typically appears in the 1250–1020 cm⁻¹ range.

The unsaturated cyclohexene ring will produce a characteristic C=C stretching vibration around 1670–1640 cm⁻¹, which may sometimes overlap with the N–H bending mode. The strength of this absorption is variable for trisubstituted alkenes. The vinylic =C–H bond gives rise to a stretching absorption just above 3000 cm⁻¹, while the out-of-plane bending for a trisubstituted alkene is found in the 840–800 cm⁻¹ region. Aliphatic C–H stretching from the methyl and cyclohexene methylene (B1212753) groups will be prominent between 3000 and 2850 cm⁻¹.

The table below summarizes the expected key vibrational frequencies for 3-Cyclohexen-1-amine, 1-methyl-.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric & Symmetric N–H Stretch | Primary Amine (–NH₂) | 3400–3300 | Medium | Medium-Strong |

| Alkenyl C–H Stretch | Cyclohexene (=C–H) | 3100–3000 | Medium | Medium |

| Alkyl C–H Stretch | –CH₃, –CH₂– | 3000–2850 | Strong | Strong |

| C=C Stretch | Alkene (C=C) | 1670–1640 | Weak-Medium | Strong |

| N–H Bend (Scissoring) | Primary Amine (–NH₂) | 1650–1580 | Medium-Strong | Weak |

| C–N Stretch | Aliphatic Amine (C–N) | 1250–1020 | Medium | Medium |

| =C–H Bend (Out-of-Plane) | Trisubstituted Alkene | 840–800 | Strong | Weak |

This table is generated based on established correlation charts for characteristic vibrational frequencies.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is indispensable for the separation, purification, and purity analysis of 3-Cyclohexen-1-amine, 1-methyl- and its derivatives. Gas and liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 3-Cyclohexen-1-amine, 1-methyl-. The technique is primarily used for assessing purity, identifying by-products, and quantifying the compound in various matrices. ccsknowledge.com

The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor resolution on standard columns through interactions with acidic silanol (B1196071) groups on the column surface. bre.com To overcome this, specialized base-deactivated columns are typically employed. A column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-CAM), is often effective for separating amines. nih.govresearchgate.net A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons.

For quantitative analysis, a temperature program is typically used, starting at a lower temperature and ramping up to ensure the elution of all components. The selection of injection temperature, carrier gas flow rate, and temperature gradient is optimized to achieve baseline separation of the target analyte from any impurities.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Base-deactivated Polyethylene Glycol (e.g., DB-CAM) | Minimizes peak tailing for basic compounds like amines. nih.govresearchgate.net |

| Column Dimensions | 30 m length x 0.25-0.53 mm I.D. x 0.25-1.0 µm film | Standard dimensions for capillary GC providing good resolution. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase for carrying the analyte through the column. mdpi.com |

| Injector Temp. | 220–250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Initial 70°C, ramp at 10-20°C/min to 200–220°C | Separates compounds based on boiling point and polarity. researchgate.net |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |

| Detector Temp. | 250–280 °C | Prevents condensation of eluted components. |

This table outlines a general-purpose GC method suitable for the analysis of volatile amines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of 3-Cyclohexen-1-amine, 1-methyl-. Unlike GC, HPLC is not limited by sample volatility, making it suitable for a broader range of derivatives.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. However, similar to GC, the basic nature of the amine can cause poor peak shape on standard silica-based C18 columns. biotage.com This issue is typically mitigated by using a mobile phase containing additives like a competing amine (e.g., 0.1% triethylamine) to block active silanol sites, or by using an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the amine and the silanols, thereby reducing unwanted interactions. biotage.com Alternatively, end-capped columns or those with a stationary phase designed for polar analytes can be used. Detection can be achieved using a UV detector if the molecule is derivatized with a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). jfda-online.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (end-capped), or Polar-Embedded Phase | Provides hydrophobic retention for the analyte. |

| Column Dimensions | 150 mm length x 4.6 mm I.D. x 3-5 µm particle size | Standard analytical dimensions for good efficiency and resolution. |

| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% Triethylamine | Aqueous component of the mobile phase with additive to improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Additive | Organic modifier to control elution strength. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm I.D. column. |

| Detector | MS, ELSD, CAD | Universal detection for non-chromophoric compounds. |

This table describes a representative RP-HPLC method for the analysis of 3-Cyclohexen-1-amine, 1-methyl-.

Chiral Chromatography for Enantiomer Separation

The C1 carbon atom in 3-Cyclohexen-1-amine, 1-methyl- is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the definitive method for separating and quantifying these enantiomers, which is critical in pharmaceutical contexts where enantiomers can have different biological activities. phenomenex.com

Chiral HPLC is the most powerful and widely used technique for this purpose. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are exceptionally effective for a broad range of chiral compounds, including amines. researchgate.net

Separation of amines on polysaccharide CSPs is often performed in normal-phase mode, using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). yakhak.org Small amounts of an acidic or basic additive, such as diethylamine (B46881) or methanesulfonic acid, are frequently added to the mobile phase to interact with the analyte's amine group, sharpening the peaks and improving the enantiomeric resolution. researchgate.net

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Additive |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (e.g., 90:10 v/v) | 0.1% Diethylamine |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (e.g., 85:15 v/v) | 0.1% Diethylamine |

| Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Isopropanol | None or acidic/basic |

| Macrocyclic Antibiotic | Teicoplanin or Vancomycin | Methanol/Acetic Acid/Triethylamine | (Buffered) |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Aqueous HClO₄/Methanol | (Acidic) |

This table presents common chiral stationary phases and mobile phase systems used for the enantiomeric separation of chiral amines. eijppr.comresearchgate.nettandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like 3-Cyclohexen-1-amine, 1-methyl-, this technique can provide unambiguous proof of its relative and absolute stereochemistry, as well as precise data on bond lengths, bond angles, and torsional angles. nih.gov

The free amine, which is likely a liquid or low-melting solid, may be difficult to crystallize. Therefore, it is common practice to prepare a crystalline salt derivative with an achiral (e.g., hydrochloride) or a chiral (e.g., tartrate or mandelate) counter-ion. The use of a chiral counter-ion of known absolute configuration allows for the determination of the amine's absolute configuration via the same crystal structure analysis.

A successful crystallographic analysis would reveal the conformation of the cyclohexene ring (e.g., half-chair) and the orientation of the methyl and amino substituents in the crystal lattice. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While there are no publicly available crystal structures for 3-Cyclohexen-1-amine, 1-methyl-, the methodology remains the gold standard for solid-state structural confirmation of its derivatives. rsc.org

Computational Chemistry and Theoretical Insights into 3 Cyclohexen 1 Amine, 1 Methyl 9ci

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations determine the distribution of electrons within the molecule, which governs its chemical behavior. For a molecule like 3-Cyclohexen-1-amine, 1-methyl-, both ab initio and Density Functional Theory (DFT) methods are employed to achieve a detailed electronic description.

Density Functional Theory (DFT) with Various Functionals (e.g., B3LYP)

Density Functional Theory (DFT) is a popular and often more accurate alternative that includes effects of electron correlation by calculating the electron density rather than the full wavefunction. The choice of the functional, which approximates the exchange-correlation energy, is key. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory with other exchange and correlation functionals. nih.govresearchgate.net

A B3LYP/6-311+G(d,p) calculation would provide a more refined prediction of the geometry and electronic properties of 3-Cyclohexen-1-amine, 1-methyl-. nih.gov This level of theory is well-suited for calculating properties like HOMO-LUMO energy gaps, which are indicators of chemical reactivity, and for predicting spectroscopic data. nih.gov For instance, the presence of the electron-donating amine and methyl groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), influencing the molecule's nucleophilicity.

Conformational Analysis and Energy Landscapes of 3-Cyclohexen-1-amine, 1-methyl-(9CI)

The six-membered ring of 3-Cyclohexen-1-amine, 1-methyl- is not planar. It adopts several conformations that can interconvert. Conformational analysis aims to identify these stable structures, their relative energies, and the energy barriers for their interconversion.

The cyclohexene (B86901) ring itself preferentially adopts a half-chair conformation. stackexchange.com The ring inversion process involves passing through higher-energy twist-boat and boat-like transition states. stackexchange.com The energy barrier for this inversion in cyclohexene is typically in the range of 5.2–6.6 kcal/mol according to quantum chemical methods. stackexchange.com

For 3-Cyclohexen-1-amine, 1-methyl-, the presence of the methyl and amine groups at the C1 position introduces additional complexity. These substituents can occupy either pseudo-axial or pseudo-equatorial positions. Due to steric hindrance, substituents on cyclohexane (B81311) rings generally prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. sapub.orglibretexts.org Therefore, the most stable conformation of 3-Cyclohexen-1-amine, 1-methyl- is predicted to be the one where both the methyl and amine groups are positioned to minimize steric strain, which would likely involve the larger group assuming a pseudo-equatorial orientation.

Computational methods, such as DFT (e.g., B3LYP/6-31G(d,p)), can be used to perform a potential energy surface scan by systematically rotating the substituents and mapping the ring's puckering coordinates. sapub.org This allows for the precise calculation of the relative energies of different conformers and the transition states that separate them.

Table 1: Hypothetical Relative Energies of 3-Cyclohexen-1-amine, 1-methyl- Conformers This table presents illustrative data based on typical energy differences found in substituted cyclohexanes. Actual values require specific calculations for the target molecule.

| Conformer | Amine Position | Methyl Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Eq-Eq (Half-Chair) | Pseudo-Equatorial | Pseudo-Equatorial | 0.00 | ~90% |

| Ax-Eq (Half-Chair) | Pseudo-Axial | Pseudo-Equatorial | ~1.8 | ~5% |

| Eq-Ax (Half-Chair) | Pseudo-Equatorial | Pseudo-Axial | ~2.0 | ~4% |

| Twist-Boat | - | - | ~5.5 | <1% |

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can understand how a molecule like 3-Cyclohexen-1-amine, 1-methyl- might be formed.

A plausible synthetic route to this amine could involve the nucleophilic addition of an amine to a cyclohexene derivative. The mechanism for such reactions typically involves several steps, each with its own transition state. libretexts.orgunizin.org For example, in the reaction of a ketone with a primary amine to form an imine, the process begins with nucleophilic attack, followed by proton transfer to form a carbinolamine intermediate, which then dehydrates. youtube.comlibretexts.org

Modeling the formation of 3-Cyclohexen-1-amine, 1-methyl- would involve:

Reactant Complex Formation : The initial approach of the reactants.

Transition State Search : Using algorithms to find the saddle point on the potential energy surface corresponding to bond formation/breaking. For instance, modeling the transition state for the attack of ammonia (B1221849) on a 1-methyl-3-cyclohexen-1-yl cation.

Intermediate Characterization : Optimizing the geometry of any stable intermediates, such as a protonated amine adduct.

Product Complex Formation : The state after the main reaction but before the products have separated.

Frequency calculations are performed on all stationary points. A stable minimum (reactant, intermediate, product) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ncert.nic.in

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective at predicting spectroscopic data, particularly NMR chemical shifts. nih.govnih.gov This predictive power is invaluable for structure verification. The typical workflow involves:

Geometry Optimization : The molecular geometry is first optimized, often using the B3LYP functional with a basis set like 6-31G(d,p). researchgate.net

NMR Calculation : A subsequent single-point calculation using the Gauge-Including Atomic Orbital (GIAO) method is performed to compute the absolute magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H). nih.govacs.org

Chemical Shift Prediction : The calculated isotropic shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), or by using a linear scaling approach (δ_pred = m * σ_calc + b). youtube.com

For 3-Cyclohexen-1-amine, 1-methyl-, this process would yield predicted ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimentally obtained spectra can confirm the molecular structure and the stereochemical arrangement of the substituents. Discrepancies between predicted and experimental values can often point to incorrect structural assignments or highlight interesting electronic effects not initially considered.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 3-Cyclohexen-1-amine, 1-methyl- This table is for illustrative purposes. Experimental data is required for a real comparison.

| Carbon Atom | Predicted δ (ppm) (GIAO-B3LYP/6-31G(d)) | Hypothetical Experimental δ (ppm) | Assignment |

|---|---|---|---|

| C1 | 55.2 | 54.8 | Quaternary carbon with -NH₂ and -CH₃ |

| C2 | 30.5 | 30.1 | Allylic CH₂ |

| C3 | 128.9 | 129.5 | Olefinic CH |

| C4 | 127.4 | 127.9 | Olefinic CH |

| C5 | 25.1 | 24.7 | Aliphatic CH₂ |

| C6 | 35.8 | 35.4 | Aliphatic CH₂ |

| C-Methyl | 28.3 | 28.0 | Methyl group |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with each other and with a solvent. ucdavis.edu MD simulations treat atoms as classical particles moving according to a 'force field'—a set of parameters that describe the potential energy of the system.

For 3-Cyclohexen-1-amine, 1-methyl-, an MD simulation would involve:

System Setup : Placing one or more molecules of the amine into a simulation box filled with a chosen solvent (e.g., water, chloroform).

Force Field Application : Assigning a force field, such as OPLS-AA or GROMOS, to describe all atomic interactions (bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions). nih.gov

Simulation : Solving Newton's equations of motion for every atom over thousands of steps, generating a trajectory of the system's evolution over nanoseconds.

Analysis of this trajectory can reveal crucial information about solvation, such as the formation of hydrogen bonds between the amine group and water molecules. It can also be used to calculate thermodynamic properties like the free energy of solvation, which determines the molecule's solubility in different media. nih.gov These simulations provide a dynamic picture of how 3-Cyclohexen-1-amine, 1-methyl- behaves in a realistic chemical environment.

Strategic Applications of 3 Cyclohexen 1 Amine, 1 Methyl 9ci in Specialized Chemical Fields

Role as an Intermediate in Fine Chemical Synthesis

The bifunctional nature of 3-Cyclohexen-1-amine, 1-methyl- makes it an intriguing, albeit underexplored, intermediate for the synthesis of complex organic molecules.

Precursor to Complex Nitrogen-Containing Heterocycles

The primary amine and the double bond within the cyclohexene (B86901) ring are reactive sites that could, in principle, be utilized to construct a variety of nitrogen-containing heterocyclic systems. General synthetic strategies often employ cyclic amines and alkenes for building frameworks such as pyridines, quinolines, and other fused ring systems. rsc.org For instance, the amine could act as a nucleophile in condensation reactions, while the double bond could participate in cycloadditions or other ring-forming methodologies. Despite these theoretical possibilities, there is no specific literature detailing the conversion of 3-Cyclohexen-1-amine, 1-methyl- into such heterocyclic structures.

Building Block for Chiral Ligands and Organocatalysts

The synthesis of chiral amines is a significant area of research, as these compounds are crucial components of many asymmetric catalysts and ligands. researchgate.net While enzymatic and catalytic methods exist for producing chiral substituted cyclohexanes, specific studies applying these techniques to generate chiral versions of 3-Cyclohexen-1-amine, 1-methyl- for use in organocatalysis are not present in the current body of scientific literature. The potential exists for this compound to serve as a scaffold for chiral ligands, but this application remains hypothetical without dedicated research.

Applications in Advanced Materials Chemistry

The presence of a polymerizable alkene and a reactive amine group suggests that 3-Cyclohexen-1-amine, 1-methyl- could be a candidate for incorporation into advanced materials.

Monomers for Polymer and Copolymer Synthesis